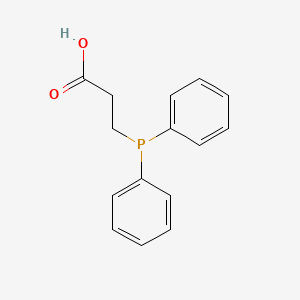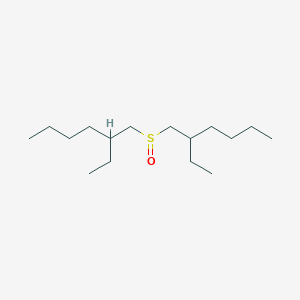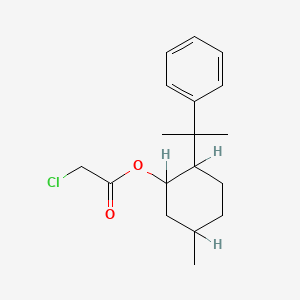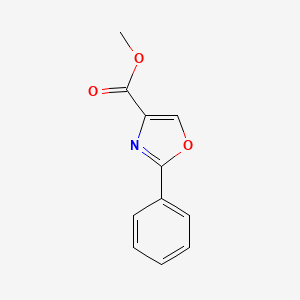
N-Phenylhydroxylamine oxalate
Overview
Description
N-Phenylhydroxylamine oxalate is an organic compound with the formula C6H5NHOH·C2H2O4. It is a derivative of phenylhydroxylamine, where the oxalate salt form enhances its stability. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained between 60-65°C. The phenylhydroxylamine is then crystallized out by cooling the solution to 0°C .
Industrial Production Methods: In industrial settings, the preparation of N-Phenylhydroxylamine involves catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst. This method provides high yields and is more efficient for large-scale production .
Types of Reactions:
Oxidation: N-Phenylhydroxylamine can be oxidized to nitrosobenzene using dichromate as an oxidizing agent.
Reduction: It can be reduced to aniline under suitable conditions.
Substitution: It reacts with aldehydes to form nitrones, such as the condensation with benzaldehyde to form diphenylnitrone.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic conditions.
Reduction: Hydrogenation using hydrazine and rhodium catalyst.
Substitution: Aldehydes in the presence of a base.
Major Products:
Oxidation: Nitrosobenzene.
Reduction: Aniline.
Substitution: Diphenylnitrone.
Scientific Research Applications
N-Phenylhydroxylamine oxalate is utilized in various fields:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the study of redox reactions and enzyme mechanisms.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenylhydroxylamine involves its redox properties. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets include various enzymes and substrates involved in redox reactions. The pathways often involve the transfer of electrons, leading to the formation or breaking of chemical bonds .
Comparison with Similar Compounds
Hydroxylamine: Similar in structure but lacks the phenyl group.
Nitrosobenzene: An oxidized form of phenylhydroxylamine.
Aniline: A reduced form of phenylhydroxylamine.
Uniqueness: N-Phenylhydroxylamine oxalate is unique due to its stability in the oxalate form and its versatile redox properties. It serves as a crucial intermediate in various synthetic pathways, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
oxalic acid;N-phenylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWWAYEYYMAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233423 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84447-15-4, 619-98-7 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)










